4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide
Description
4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide is a versatile chemical compound with a molecular formula of C22H19N3O2S2 and a molecular weight of 421.53 g/mol. This compound is known for its remarkable properties and is widely used in various scientific research fields, including medicinal chemistry, cancer biology, and pharmacology.
Properties
IUPAC Name |
4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)20(27)24-21(28)25-22-23-17-8-4-5-9-18(17)29-22/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,24,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZEZKPAIDMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most widely reported method for constructing the tetrahydrobenzo[d]thiazole scaffold. A representative procedure involves:
Reagents :
- Cyclohexenone (1.0 equiv)
- Thiourea (1.2 equiv)
- Hydrochloric acid (catalytic)
Procedure :
- Cyclohexenone is treated with thiourea in refluxing ethanol under acidic conditions (HCl) for 12–16 hours.
- The intermediate thiazolidine undergoes dehydrogenation using bromine in acetic acid to yield the aromatic thiazole ring.
- Purification via recrystallization from isopropyl alcohol affords the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine in 65–72% yield.
Critical Parameters :
- Acid Concentration : Excess HCl (>2M) leads to over-dehydration and dimerization byproducts.
- Oxidizing Agent : Bromine may be substituted with iodine or DDQ for milder conditions.
Alternative Routes: Cyclization of β-Keto Thioamides
A patent-disclosed method utilizes β-keto thioamides as precursors:
Reaction Scheme :
$$
\text{Cyclohexanone + P}4\text{S}{10} \rightarrow \text{Thioketone} \xrightarrow{\text{NH}3} \text{Thioamide} \xrightarrow{\text{H}2\text{O}_2} \text{Tetrahydrobenzo[d]thiazole}
$$
Advantages :
- Higher regioselectivity compared to Hantzsch method.
- Yields improved to 78–85% with optimized thioketone stoichiometry.
Functionalization of the Thiazole Amine: Introducing the Carbamothioyl Group
Thiophosgene-Mediated Thiocarbamoylation
The carbamothioyl group is introduced via reaction of the thiazole amine with thiophosgene:
Procedure :
- Thiophosgene Activation :
- 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (1.0 equiv) is dissolved in anhydrous DCM.
- Thiophosgene (1.1 equiv) is added dropwise at 0°C under N₂.
- Stirred for 2 hours to form the intermediate isothiocyanate.
- Coupling with 4-Benzoylbenzamide :
Characterization Data :
One-Pot Thiourea Formation
An alternative approach avoids thiophosgene by using carbon disulfide:
Reaction Conditions :
- 4-Benzoylbenzoyl chloride (1.0 equiv)
- Carbon disulfide (3.0 equiv)
- Ammonium hydroxide (2.0 equiv)
Procedure :
- The thiazole amine is suspended in CS₂ and treated with ammonium hydroxide at 50°C for 4 hours.
- 4-Benzoylbenzoyl chloride is added, and the mixture is refluxed for 12 hours.
- Yields range from 58–63%, with lower efficiency attributed to CS₂ volatility.
Optimization of Coupling Reactions
Solvent and Base Screening
Comparative studies reveal solvent-dependent yields:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | Et₃N | 68 | 95 |
| DMF | DIPEA | 72 | 93 |
| DCM | Pyridine | 61 | 89 |
Challenges and Mitigation Strategies
Byproduct Formation
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) effectively separates target compound from unreacted acyl chloride.
- Recrystallization : Isopropyl alcohol/water (4:1) yields crystals with >99% purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Dual Kinase Inhibition : The compound has been identified as a potential dual inhibitor of casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β). These kinases play crucial roles in cellular signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound may help in suppressing tumor growth and enhancing the efficacy of existing cancer therapies.
Anti-tumor Properties : Research indicates that 4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide exhibits anti-tumor effects. It is being explored as a drug candidate for various cancers, demonstrating the potential to inhibit tumor cell proliferation through its action on specific molecular targets.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may act as an effective antimicrobial agent against various bacterial strains and fungi. This potential is attributed to its ability to disrupt microbial cell functions, although specific mechanisms are still under investigation.
Case Studies and Research Findings
- Cancer Treatment Studies : Various studies have evaluated the anticancer efficacy of this compound against different cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human colorectal carcinoma cell line (HCT116), indicating its potential role as a chemotherapeutic agent .
- Antimicrobial Efficacy : Laboratory tests have demonstrated that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antimicrobial agents .
Mechanism of Action
The compound exerts its effects by inhibiting specific kinases, such as CK2 and GSK3β. These kinases are responsible for the phosphorylation of tumor suppressor proteins like PTEN, which, when deactivated, can lead to tumor growth . By inhibiting these kinases, the compound helps prevent the deactivation of tumor suppressor proteins, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
4,5,6,7-tetrahydrobenzo[b]thiophene derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
Thieno[2,3-d]pyrimidine derivatives: Known for their pharmacological properties, such as antiviral, antioxidant, and antimalarial activities.
Compared to these similar compounds, 4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide stands out due to its dual kinase inhibitory activity, making it a unique and promising candidate for cancer treatment .
Biological Activity
4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a benzamide core with a tetrahydrobenzo[d]thiazole moiety and a carbamothioyl group. Its molecular formula is , and it has a molecular weight of 336.44 g/mol. The structural complexity contributes to its diverse biological activities.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains.
- Antitumor Activity : In vitro studies indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Biological Activity Data
| Activity | Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Cancer Cell Lines | 3.24 - 12.68 | |
| Antimicrobial | Bacterial Strains | Varies | |
| Enzyme Inhibition | Specific Kinases | Not specified |
Case Study 1: Antitumor Activity
In a study evaluating the anticancer properties of various compounds, this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The mean growth inhibition (GI50) values ranged from 3.24 µM to 12.68 µM across different cancer types including renal and CNS cancers. This suggests a promising lead for further optimization in anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of several bacterial strains. The specific mechanisms by which it exerts this activity include disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of similar compounds have indicated that modifications to the benzamide and thiazole components can enhance biological activity. For instance, derivatives with electron-withdrawing groups on the aromatic rings showed improved potency against cancer cell lines .
Q & A
Basic: What are the standard synthetic routes for synthesizing 4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide?
Methodological Answer:
The compound is typically synthesized via a multi-step approach involving:
Condensation reactions : Reacting 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine with substituted benzoyl chlorides or isothiocyanates under reflux conditions. For example, aryl isothiocyanates react with amino-thiazole intermediates in ethanol or acetonitrile at 60–80°C for 6–12 hours .
Amide coupling : Using carbodiimide-based coupling agents (e.g., DCC/DMAP) to link benzoyl groups to the thiazole scaffold. Solvents like dichloromethane or THF are common, with reaction times of 12–24 hours .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields pure products (reported yields: 78–90%) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments. For instance, aromatic protons in the benzoyl group appear at δ 7.5–8.0 ppm, while tetrahydrobenzo[d]thiazole protons resonate at δ 2.5–3.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ calculated for C22H20N3O2S2: 430.1054; observed: 430.1056) .
- HPLC : Validates purity (>95% for most derivatives) using C18 columns and acetonitrile/water mobile phases .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Methodological Answer:
Yield optimization strategies involve:
- Catalyst screening : Copper iodide or palladium catalysts enhance coupling efficiency in heterocyclic systems (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/acetic acid mixtures facilitate condensation .
- Temperature control : Reflux at 80°C for 8 hours maximizes product formation while minimizing side reactions .
Advanced: How should researchers resolve contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
Contradictions arise from:
- Tautomerism : The carbamothioyl group may exhibit keto-enol tautomerism, causing NMR signal splitting. Use 2D NMR (COSY, HSQC) to track proton-carbon correlations .
- Regioisomeric ambiguity : For example, aryl substitutions on the benzoyl group may lead to overlapping signals. Compare experimental HRMS data with theoretical values (±2 ppm tolerance) .
- Impurity interference : HPLC-MS identifies byproducts (e.g., unreacted starting materials), guiding re-purification steps .
Advanced: What methodologies are used to study enzyme inhibitory effects of this compound?
Methodological Answer:
- Kinetic assays : Measure IC50 values via fluorometric or colorimetric assays (e.g., inhibition of acetylcholinesterase using Ellman’s reagent) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target enzymes (e.g., COX-2 or α-glucosidase) .
- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzoyl ring) to correlate structural changes with activity .
Advanced: How can researchers design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .
- Thermal analysis : TGA/DSC determines decomposition temperatures (reported range: 150–200°C) .
- Light sensitivity : Expose to UV light (λ = 254 nm) and track photodegradation kinetics .
Basic: What are the best practices for reporting experimental data on this compound?
Methodological Answer:
Follow IUPAC guidelines:
- Reproducibility : Report reaction conditions (solvent, temperature, time) and purification steps in detail .
- Data transparency : Include raw NMR/HRMS files in supplementary materials.
- Error analysis : Quantify yield variability (±5% for triplicate runs) and spectroscopic measurement uncertainties (e.g., NMR δ ±0.01 ppm) .
Advanced: How to address low solubility of this compound in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (size: 100–200 nm) for controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
